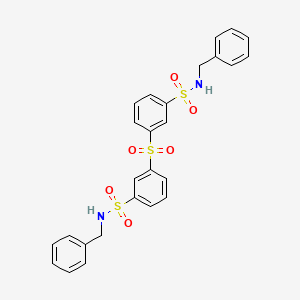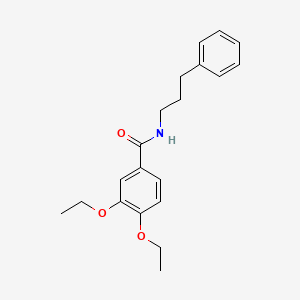
3,5-dichloro-N-3-isoxazolylbenzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 3,5-dichloro-N-3-isoxazolylbenzamide involves multiple steps, including acylation reactions and characterizations by NMR and elemental analysis. For instance, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide showcases a typical synthesis route, highlighting the complexity and precision required in synthesizing such compounds (Karabulut et al., 2014).
Molecular Structure Analysis
Molecular structure determination, often through X-ray diffraction and DFT calculations, reveals the impact of intermolecular interactions on the geometry of molecules similar to 3,5-dichloro-N-3-isoxazolylbenzamide. Studies have shown that crystal packing and dimerization slightly affect bond lengths and angles but significantly influence dihedral angles and the conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 3,5-dichloro-N-3-isoxazolylbenzamide derivatives can follow diverse pathways, depending on the reactants and conditions. For example, NBS-promoted synthesis of α,β-unsaturated isoxazol-5(4H)-ones demonstrates the compound's reactivity and the formation of complex structures under specific conditions (Kiyani et al., 2015).
Physical Properties Analysis
The physical properties of compounds like 3,5-dichloro-N-3-isoxazolylbenzamide, including melting points and IR spectra, are critical for their identification and further application in research. These characteristics are determined through rigorous testing and analysis, as seen in the preparation of 3,5-dimethylbenzamide (Su, 2003).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances and stability under various conditions, are pivotal for understanding the compound's behavior in different environments. Research on chemical oxidation of anticonvulsant derivatives related to 3,5-dichloro-N-3-isoxazolylbenzamide highlights the complexity of its chemical behavior and the potential for generating a variety of products (Adolphe-Pierre et al., 1998).
Aplicaciones Científicas De Investigación
Synthesis and Modification Techniques
Innovations in Synthesis
Research on compounds similar to "3,5-dichloro-N-3-isoxazolylbenzamide" includes the development of synthesis techniques for isoxazole derivatives. One study details a one-pot, copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles, demonstrating a convenient and efficient method that minimizes byproduct formation and operates well in aqueous solvents without oxygen protection (Hansen, Wu, & Fokin, 2005).
Chemical Modifications
Another study focused on the synthesis of substituted 5-(2-chloroquinolin-3-yl)-3-phenyl-4,5-dihydroisoxazolines, revealing a method that combines substituted 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous acetic acid solution under ultrasound irradiation. This approach is noted for its simplicity, high yield, and environmental friendliness (Tiwari, Parvez, & Meshram, 2011).
Photocatalytic Applications
- Environmental Applications: One specific study investigated the photodecomposition of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) in aqueous solution using naked TiO2 and TiO2-loaded adsorbent supports as photocatalysts. This research is particularly relevant as it highlights the use of similar compounds in environmental science, specifically in enhancing the rate of mineralization of pollutants and reducing the concentration of toxic intermediates in solutions (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Biological Evaluation
- Anticancer Activity: Research into N-phenyl-5-carboxamidyl isoxazoles evaluated these compounds for anticancer activity, with one derivative showing significant activity against colon cancer cells. This study indicates the potential therapeutic applications of isoxazole derivatives in cancer treatment (Shaw et al., 2012).
Propiedades
IUPAC Name |
3,5-dichloro-N-(1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-3-6(4-8(12)5-7)10(15)13-9-1-2-16-14-9/h1-5H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUWITCKQRGTNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4577788.png)
![[2-({6-tert-butyl-3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4577794.png)
![2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B4577802.png)
![N~2~-[2-(1-cyclohexen-1-yl)ethyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4577817.png)
![N-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4577820.png)

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4577830.png)
![1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4577833.png)
![2-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4577834.png)
![N-(2,3-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4577841.png)
![2-(3-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4577849.png)
![4-methoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4577867.png)